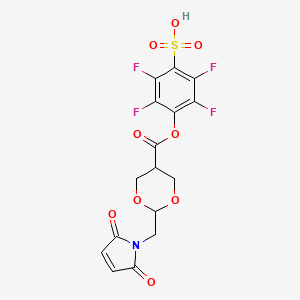
MDTF (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDTF (free acid) is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, as they connect the antibody to the drug, ensuring the drug is delivered specifically to cancer cells . MDTF (free acid) is known for its stability and hydrophilic properties, making it a valuable component in ADCs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MDTF (free acid) is synthesized through a series of chemical reactions involving the substitution of a cyclohexyl ring and the incorporation of a maleimide group. The process typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of MDTF (free acid) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
MDTF (free acid) undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups with others to modify the compound’s properties.
Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with MDTF (free acid) include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving MDTF (free acid) are typically modified linkers with enhanced stability and hydrophilicity. These products are used in the synthesis of more effective ADCs .
Wissenschaftliche Forschungsanwendungen
MDTF (free acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in the development of targeted therapies and diagnostic tools.
Medicine: Integral in the creation of ADCs for cancer treatment, improving the specificity and efficacy of these therapies.
Industry: Utilized in the production of advanced materials and pharmaceuticals
Wirkmechanismus
MDTF (free acid) exerts its effects by acting as a stable linker in ADCs. It connects the antibody to the drug, ensuring that the drug is delivered specifically to the target cells. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent internalization and release of the drug within the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MCC (Maleimidocaproyl): Another non-cleavable linker used in ADCs, known for its stability but less hydrophilic compared to MDTF (free acid).
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A cleavable linker used in ADCs, offering different release mechanisms compared to non-cleavable linkers.
Uniqueness of MDTF (free acid)
MDTF (free acid) stands out due to its enhanced hydrophilicity and stability, making it a preferred choice for ADCs that require prolonged stability and targeted delivery. Its unique properties ensure that the drug remains attached to the antibody until it reaches the target cells, reducing off-target effects and improving therapeutic outcomes .
Eigenschaften
Molekularformel |
C16H11F4NO9S |
|---|---|
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C16H11F4NO9S/c17-10-12(19)15(31(25,26)27)13(20)11(18)14(10)30-16(24)6-4-28-9(29-5-6)3-21-7(22)1-2-8(21)23/h1-2,6,9H,3-5H2,(H,25,26,27) |
InChI-Schlüssel |
RZUJIAQPELABGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)CN2C(=O)C=CC2=O)C(=O)OC3=C(C(=C(C(=C3F)F)S(=O)(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


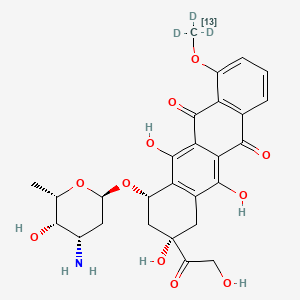
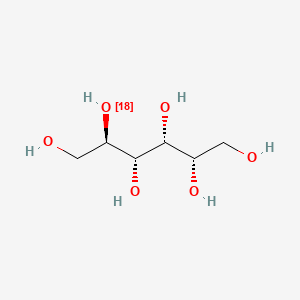
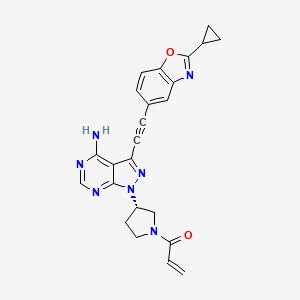
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
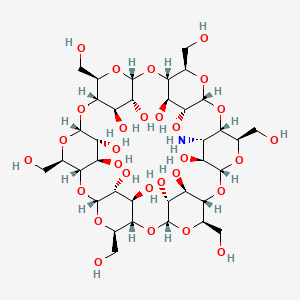
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)
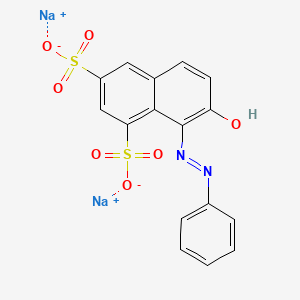
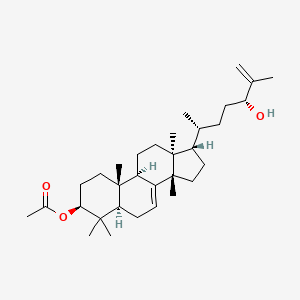
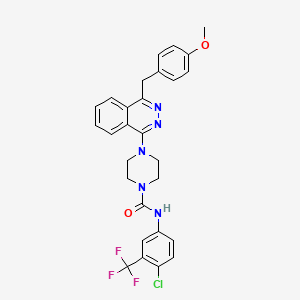
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
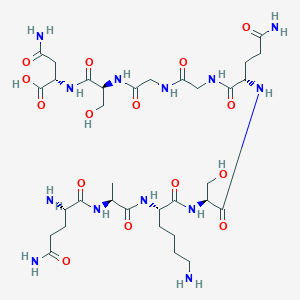
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
